Cas no 15500-67-1 ([(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide)

[(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide structure
15500-67-1 structure
Product Name:[(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide
CAS-Nr.:15500-67-1
MF:C33H56I2N2O6
MW:830.616495132446
CID:219710
Update Time:2023-08-03

[(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Morpholinium, 4,4'-[(2b,3a,5a,16b,17b)-3,17-bis(acetyloxy)androstane-2,16-diyl]bis[4-methyl-,diiodide (9CI)
    • [(3S,5S,10S,13S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate,diiodide
    • [(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,
    • [(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide
    • Inchi: 1S/C33H56N2O6.2HI/c1-22(36)40-30-19-24-7-8-25-26(33(24,4)21-29(30)35(6)13-17-39-18-14-35)9-10-32(3)27(25)20-28(31(32)41-23(2)37)34(5)11-15-38-16-12-34;;/h24-31H,7-21H2,1-6H3;2*1H/q+2;;/p-2/t24-,25?,26?,27?,28?,29?,30-,31-,32-,33-;;/m0../s1
    • InChI-Schlüssel: UFZLIEFNBRSAGY-WFRJTHFSSA-L
    • Lächelt: [I-].[I-].O(C(C)=O)[C@H]1C(CC2[C@]1(C)CCC1[C@@]3(C)CC([C@H](C[C@@H]3CCC21)OC(C)=O)[N+]1(C)CCOCC1)[N+]1(C)CCOCC1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 43
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 1010
  • Topologische Polaroberfläche: 71.1
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